molecular formula C14H27N3O3 B14775692 tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14775692
M. Wt: 285.38 g/mol
InChI Key: HLTWTBKSJBHYQY-UHFFFAOYSA-N
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Description

This compound (CAS: 1354032-83-9) is a chiral pyrrolidine-based carbamate derivative featuring an (S)-2-amino-3-methylbutanoyl (a valine-derived fragment) substituent. It serves as a key intermediate in peptide and protease inhibitor synthesis, leveraging the tert-butyl carbamate (Boc) group for amine protection during solid-phase synthesis . The stereochemistry at the pyrrolidine and acylated amino acid positions critically influences its reactivity and biological interactions.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)

InChI Key

HLTWTBKSJBHYQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s closest analogs (similarity scores >0.93) differ in the acyl group attached to the pyrrolidine nitrogen and stereochemistry (Table 1).

Table 1: Structural Analogs and Key Properties

CAS No. Compound Name Substituent Molecular Weight* Notes
1354032-83-9 Target Compound (S)-2-amino-3-methylbutanoyl ~327.4 g/mol L-valine derivative; Boc-protected
1286208-75-0 (R)-tert-Butyl (1-(2-ethylbutanoyl)pyrrolidin-3-yl)carbamate 2-ethylbutanoyl (branched) ~340.4 g/mol Increased lipophilicity
1286208-48-7 (S)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate cyclohexanecarbonyl (bulky) ~352.5 g/mol Steric hindrance impacts binding
1286207-61-1 (S)-tert-Butyl (1-(cyclobutanecarbonyl)pyrrolidin-3-yl)carbamate cyclobutanecarbonyl (small) ~310.4 g/mol Enhanced solubility
169452-10-2 (S)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate 4-chlorobenzyl (aromatic) ~336.8 g/mol Higher polarity; halogen effects

*Molecular weights estimated based on substituent contributions.

Key Observations:
  • Solubility : The cyclobutanecarbonyl analog’s smaller substituent enhances aqueous solubility compared to bulkier groups .
  • Stereochemistry: The (R)-configured 2-ethylbutanoyl analog (CAS: 1286208-75-0) may exhibit divergent biological activity due to enantioselective enzyme interactions .

Biological Activity

tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate, with CAS number 1354023-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol
  • Purity : ≥ 98% .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the pyrrolidine ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Coupling reactions : The introduction of the tert-butyl carbamate group often uses tert-butyl chloroformate in the presence of a base, such as triethylamine.
  • Optimization for yield and purity : Reaction conditions, including temperature and solvent choice, are critical for achieving high yields .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity can modulate biochemical pathways, influencing various physiological processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may affect pathways related to protein-ligand interactions and enzyme inhibition .

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential to modulate the activity of enzymes linked to neurodegenerative diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, tests on HepG2 liver cells demonstrated that at certain concentrations, the compound exhibited low cytotoxicity while maintaining significant biological activity .

Neuroprotective Effects

A notable study highlighted the compound's protective effects against amyloid-beta-induced toxicity in astrocytes. The results indicated a reduction in pro-inflammatory cytokines and oxidative stress markers, suggesting potential applications in treating Alzheimer's disease .

Data Table: Biological Activity Summary

Study FocusCell Line/ModelConcentration RangeKey Findings
Enzyme InhibitionVariousNot specifiedInhibition of key metabolic enzymes
CytotoxicityHepG21 - 100 µMLow cytotoxicity observed
NeuroprotectionAstrocytes10 - 50 µMReduction in TNF-α and oxidative stress markers

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate with high enantiomeric purity?

The asymmetric Mannich reaction is a validated approach for achieving high enantiomeric purity. Key steps include:

  • Use of chiral catalysts (e.g., proline-derived organocatalysts or metal-ligand complexes) to induce stereoselectivity.
  • Optimization of reaction parameters:
  • Catalyst loading (5–10 mol%)

  • Temperature control (±2°C, often at 0°C)

  • Solvent selection (e.g., anhydrous THF or dichloromethane)

    • Monitoring via chiral HPLC at each synthetic step to confirm ≥90% enantiomeric excess .

    Example workflow:

    • Coupling of (S)-2-amino-3-methylbutanoic acid with pyrrolidin-3-ylcarbamate.
    • Stereoselective acylation under inert atmosphere.
    • Final Boc protection using di-tert-butyl dicarbonate .

Q. How should researchers characterize the stereochemical configuration of this compound?

A multi-technique approach is essential:

TechniqueParametersStereochemical ResolutionReference
X-ray CrystallographySingle-crystal analysis (<1 Å resolution)Absolute configuration
Chiral HPLCChiralpak® AD-H column, hexane/IPA mobile phaseEnantiomeric excess ≥99%
Optical Rotation[α]D²⁵ measurement in CHCl₃Comparative validation

Note : Flexible molecules may require crystalline derivatives for XRD analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical safety measures include:

  • Personal Protective Equipment (PPE) :
  • NIOSH-approved respirators for powder handling.
  • Chemical-resistant gloves (e.g., Silver Shield®/4H® laminate).
  • OSHA-compliant safety goggles .
    • Engineering Controls :
  • Local exhaust ventilation (≥100 fpm face velocity).
  • Accessible eyewash stations (<10 seconds from workstation) .
    • Spill Management :
  • Immediate containment using inert absorbents (vermiculite or sand).
  • Avoid water to prevent hydrolysis .

Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • NMR : ¹H/¹³C NMR to confirm proton environments and carbamate integrity.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
  • TGA/DSC : Stability analysis under nitrogen atmosphere .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-butyl carbamate derivatives in novel reaction environments?

ICReDD’s integrated computational-experimental framework is effective:

  • Quantum Chemical Calculations :
  • DFT-based reaction path searches (e.g., Gaussian 16) to identify transition states.
  • COSMO-RS simulations for solvent coordination effects .
    • Machine Learning :
  • Training models on high-throughput experimental data to predict regioselectivity.
    • Validation :
  • Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions between computational predictions and experimental yields in carbamate synthesis?

Iterative validation cycles are critical:

  • Identify Discrepancies :
  • If DFT predicts favorable activation energy but yields are low, test for catalyst decomposition (via TGA).
    2. Adjust Variables :
  • Screen solvents for unexpected coordination (e.g., DMF vs. THF).
  • Test atmospheric interference (e.g., oxygen/moisture) using glovebox conditions .
    3. Data Reconciliation :
  • Document experimental variables (e.g., mixing efficiency, impurity profiles) in machine-readable formats .

Q. How do steric and electronic factors influence regioselective functionalization of the pyrrolidine ring?

  • Steric Effects :
  • tert-Butyl groups hinder axial attack, favoring equatorial substitution.
  • Molecular dynamics simulations quantify steric maps .
    • Electronic Effects :
  • Electron-withdrawing carbamates direct electrophiles to the pyrrolidine nitrogen.
  • Hammett plots correlate substituent effects with reaction rates .
    • Case Study :
  • In asymmetric Mannich reactions, bulky catalysts shift regioselectivity by 20% .

Q. What methodologies optimize enantioselective crystallization of this compound?

  • Solvent Screening :
  • Use ternary solvent systems (e.g., ethanol/water/acetone) to enhance crystal lattice formation.
    • Seeding Techniques :
  • Introduce chiral seeds to bypass kinetic crystallization pathways.
    • In Situ Monitoring :
  • Raman spectroscopy tracks polymorph transitions during crystallization .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and HPLC purity data?

  • Root Cause Analysis :

Check for NMR-silent impurities (e.g., inorganic salts).

Confirm HPLC column compatibility (e.g., ion-pairing agents may distort retention times).

  • Resolution :
  • Cross-validate with mass spectrometry and elemental analysis .

Q. Why might X-ray crystallography and computational models disagree on molecular conformation?

  • Flexibility : Solution-phase dynamics may differ from solid-state structures.
  • Mitigation :
  • Perform molecular dynamics simulations to map conformational landscapes.
  • Compare multiple crystal forms (polymorphs) .

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